molecular formula C11H9N3O B3332204 N-(pyrazin-2-yl)benzamide CAS No. 87814-40-2

N-(pyrazin-2-yl)benzamide

Cat. No.: B3332204
CAS No.: 87814-40-2
M. Wt: 199.21 g/mol
InChI Key: NGSNKNGDGXSICN-UHFFFAOYSA-N
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Description

N-(pyrazin-2-yl)benzamide is a chemical compound with the molecular formula C11H9N3O. It is characterized by the presence of a benzamide group attached to a pyrazine ring. This compound has garnered significant interest in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

N-(pyrazin-2-yl)benzamide has been identified as an allosteric activator of glucokinase (GK), a key enzyme controlling blood glucose levels . It interacts with GK, leading to its activation . The nature of these interactions is complex and involves binding at specific sites on the GK protein .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on GK activity. By activating GK, it can impact cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in blood glucose levels, which are critical for cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with GK. It binds to specific sites on the GK protein, leading to its activation . This can result in changes in gene expression and enzyme activity, influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to have a stable interaction with GK, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At certain thresholds, it has been observed to have significant hypoglycemic activity . High doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in the glucose metabolism pathway through its interaction with GK . It can influence metabolic flux and metabolite levels by altering GK activity .

Transport and Distribution

Its interaction with GK suggests that it may be localized to areas where GK is present .

Subcellular Localization

The subcellular localization of this compound is likely related to its interaction with GK. As GK is typically localized in the cytoplasm, it is likely that this compound is also found in this compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(pyrazin-2-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOFs have been employed to catalyze the amidation reaction between 2-aminopyrazine and benzoyl chloride, resulting in high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions: N-(pyrazin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted benzamides, respectively .

Scientific Research Applications

N-(pyrazin-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(pyrazin-2-yl)benzamide can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as an effective antimicrobial agent, particularly against tuberculosis, highlights its significance in medicinal chemistry .

Properties

IUPAC Name

N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-8-12-6-7-13-10/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSNKNGDGXSICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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